N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
Description
N-{[4-(3-Chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4, a methylsulfanyl group at position 5, and a benzamide moiety at position 3. The benzamide is further substituted with a trifluoromethyl group at the 2-position. This structure combines hydrophobic (3-chlorophenyl, trifluoromethyl), hydrogen-bonding (amide), and sulfur-containing (methylsulfanyl) functionalities, which are critical for interactions with biological targets or material properties .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4OS/c1-28-17-25-24-15(26(17)12-6-4-5-11(19)9-12)10-23-16(27)13-7-2-3-8-14(13)18(20,21)22/h2-9H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDWNZMJSARVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and herbicidal properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H13ClF3N4OS
- Molecular Weight : 373.81 g/mol
- CAS Number : Not specified in the search results but can be derived from the structural formula.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The following table summarizes some key findings:
| Compound | IC50 (μM) against COX-1 | IC50 (μM) against COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
These results indicate that derivatives of triazole can serve as potential anti-inflammatory agents by selectively inhibiting COX enzymes .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that various triazole compounds exhibit cytotoxic effects against different cancer cell lines. For example:
- Cell Lines Tested : Human colon carcinoma, breast cancer cells.
- Results : Compounds demonstrated varying degrees of cytotoxicity with IC50 values ranging from 10 to 50 μg/mL.
A specific study highlighted that certain triazole derivatives showed significant inhibition of cell proliferation in colon cancer cells with an IC50 value comparable to established chemotherapeutics . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Herbicidal Activity
Beyond medicinal applications, this compound has been investigated for its herbicidal properties. Research indicates that this compound acts as an inhibitor of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis in plants.
| Herbicidal Activity | Rate (g/ha) | Effectiveness |
|---|---|---|
| This compound | 375 - 750 | Broad-spectrum activity against six weed species |
Studies have shown that this compound exhibits a broader spectrum of post-emergence herbicidal activity compared to commercial PDS inhibitors .
Case Studies
- Anti-inflammatory Study : A recent study synthesized various triazole derivatives and tested them for anti-inflammatory activity using RAW264.7 macrophage cells. The results indicated that certain compounds significantly reduced the expression levels of inflammatory markers such as iNOS and COX-2 .
- Anticancer Study : In vitro testing against human colon carcinoma cells revealed that specific triazole compounds resulted in significant cell death through apoptosis pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
Triazole-Based Benzamides
- F3F (S-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl] 5-(Phenylethynyl)furan-2-carbothioate): Shares the trifluoromethyl-substituted triazole core but replaces the benzamide with a furan-carbothioate group.
- Compound 12 (N-(trans-3-(4-(3-Chlorophenyl)-5-(5-ethoxypyridin-2-yl)-4H-1,2,4-triazol-3-yl)cyclobutyl)picolinamide) : Retains the 3-chlorophenyl group on the triazole but substitutes methylsulfanyl with a 5-ethoxypyridin-2-yl group. The picolinamide moiety (vs. benzamide) alters metal-binding capacity and solubility .
Sulfanyl-Substituted Triazoles
- n-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide: Features a similar benzamide-trifluoromethyl group but incorporates a 4-fluorophenoxyethylsulfanyl chain instead of methylsulfanyl. This substitution may influence membrane permeability and target selectivity .
- 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide : Replaces benzamide with acetamide and substitutes the triazole with a thiophene group. The ethyl group at position 4 increases steric bulk compared to the target’s 3-chlorophenyl .
Benzamide Derivatives with Trifluoromethyl Groups
- Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicidal benzamide lacking the triazole core. The trifluoromethyl group is conserved, but the isopropoxy substituent confers distinct steric and electronic properties compared to the target’s triazole-methylsulfanyl system .
- Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide: A herbicide with a tetrazole ring instead of triazole.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound can likely be synthesized via established triazole-forming reactions (e.g., cyclocondensation) followed by benzamide coupling, as seen in ’s general procedure F .
- Structure-Activity Relationship (SAR) :
- Potential Applications: Based on analogs, the compound may exhibit antiviral, enzyme-inhibitory, or herbicidal activity, warranting further biological testing .
Q & A
Basic: What synthetic methodologies are recommended for preparing this triazole-based benzamide compound?
Answer:
The synthesis involves three key steps:
Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., HCl/EtOH) to form the 1,2,4-triazole core .
Alkylation : Introduction of the methylsulfanyl group via nucleophilic substitution using methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) .
Benzamide coupling : Amide bond formation between the triazole intermediate and 2-(trifluoromethyl)benzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .
Validation : Monitor reaction progress via TLC and confirm purity (>95%) by HPLC.
Basic: How can the molecular structure and crystallinity of this compound be rigorously confirmed?
Answer:
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure. Key parameters include bond angles (e.g., C–S–C in methylsulfanyl group) and torsion angles of the trifluoromethylbenzamide moiety .
- Spectroscopic analysis :
Advanced: How can structural analogs be designed to investigate structure-activity relationships (SAR)?
Answer:
- Substituent variation :
- Computational modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and identify regions for pharmacophore optimization .
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to correlate substituent changes with activity .
Advanced: How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
Answer:
- Assay standardization :
- Mechanistic follow-up :
Advanced: What computational strategies predict target interactions for this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into known GPCR or kinase active sites. Prioritize targets with high Glide scores (e.g., ΔG < −8 kcal/mol) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residue interactions (e.g., hydrogen bonding with Asp³⁵² in NK-1 receptors) .
- Pharmacophore modeling : Generate 3D pharmacophores using MOE to align with known inhibitors (e.g., triazole-based kinase inhibitors) .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be optimized?
Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce cLogP from ~3.5 to <2.5, improving aqueous solubility .
- CYP450 inhibition assays : Screen for CYP3A4/2D6 inhibition using human liver microsomes. Replace methylsulfanyl with cyano groups to reduce metabolic oxidation .
- Pro-drug design : Mask the benzamide as an ester derivative to enhance oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .
Advanced: What analytical techniques resolve discrepancies in crystallographic data (e.g., disorder in the triazole ring)?
Answer:
- High-resolution X-ray data : Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to improve resolution (<0.8 Å). Refine disorder using PART instructions in SHELXL .
- DFT-assisted refinement : Compare experimental bond lengths/angles with theoretical values from Gaussian09 calculations to validate structural assignments .
- Twinned data analysis : Use PLATON/TWINROTMAT to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
